3-(4-Chlorophenyl)azetidine
Overview
Description
3-(4-Chlorophenyl)azetidine, also known as this compound, is a useful research compound. Its molecular formula is C9H10ClN and its molecular weight is 167.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biochemical Applications
Synthesis and Cholesterol Inhibition : 3-(4-Chlorophenyl)azetidine has been synthesized and tested for its biological activity as a cholesterol inhibitor in blood. This compound was prepared by reacting 3-(4-chlorophenyl) acetic acid with appropriate Schiff’s base in the presence of triethylamine with phosphorusoxychloride (Salman & Magtoof, 2019).
Antioxidant Potential : Schiff bases and azetidines derived from phenyl urea derivatives, including this compound, have been synthesized and evaluated for their in-vitro antioxidant activities. These compounds showed moderate to significant antioxidant effects compared to ascorbic acid (Nagavolu et al., 2017).
Synthesis of Functionalized Azetidines : The compound serves as a versatile substrate for the synthesis of functionalized azetidines. Its structural isomer, azetidin-3-ones, has potential in synthesizing various biologically important compounds (Ye, He, & Zhang, 2011).
Medical and Pharmacological Research
Antimicrobial and Antitubercular Activities : Novel trihydroxy benzamido azetidin-2-one derivatives have been synthesized and screened for antimicrobial and antitubercular activities. These derivatives show promise as new antimicrobial and antitubercular compounds (Ilango & Arunkumar, 2011).
Antibacterial Activity : Azetidine-based phenyl sulfonyl pyrazoline derivatives have been synthesized and tested for their antibacterial and antifungal activities. These compounds offer potential in the development of new antibacterial agents (Shah et al., 2014).
Cancer Research : Phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine, including 4-chlorophenyl derivatives, have shown cytotoxic activity in human cancer cell lines, indicating potential in cancer treatment (Lewandowska et al., 2013).
Chemical and Synthetic Advances
Polymerization of Azetidine : Azetidine undergoes cationic polymerization, leading to the formation of polymers with varying amino functions. This highlights its potential in the field of polymer chemistry (Schacht & Goethals, 1974).
Synthesis of Diarylazetidines : 3,3-Diarylazetidines have been prepared from N-Cbz azetidinols, showcasing the compound's versatility in synthesizing complex chemical structures useful in medicinal chemistry (Denis et al., 2018).
Safety and Hazards
The safety data sheet for “3-(4-Chlorophenyl)azetidine” indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only in well-ventilated areas, and protective clothing, gloves, and eye/face protection should be worn when handling this compound .
Mechanism of Action
Biochemical Pathways
Azetidines are known to be synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Action Environment
It is known that the compound should be stored in a cool, dry area protected from environmental extremes .
Properties
IUPAC Name |
3-(4-chlorophenyl)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXXQMBUBSHBEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222471 | |
Record name | Azetidine, 3-(p-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7215-02-3 | |
Record name | Azetidine, 3-(p-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azetidine, 3-(p-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.